molecular formula C8H14O4 B15225474 Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B15225474
M. Wt: 174.19 g/mol
InChI Key: QTTRVQVEPJZWQD-NKWVEPMBSA-N
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Description

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate is a chiral compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both hydroxyl and ester functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 4-oxotetrahydro-2H-pyran-2-carboxylate with a chiral reducing agent such as borane or a chiral transition metal catalyst can yield the desired product with high enantiomeric purity.

Another method involves the use of enzymatic resolution techniques, where a racemic mixture of the compound is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer intact, which can then be isolated and esterified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to achieve high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Tosyl chloride (TsCl), nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.

    Medicine: It is explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where it undergoes catalysis to form the desired product. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with the enzyme.

In pharmaceutical applications, the compound may act as a prodrug, where it is metabolized in the body to release the active drug. The ester group can be hydrolyzed by esterases to yield the corresponding carboxylic acid, which exerts the therapeutic effect.

Comparison with Similar Compounds

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds such as:

    Ethyl (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate: This compound has a similar structure but with a pyrrolidine ring instead of a tetrahydropyran ring. It exhibits different reactivity and biological activity due to the difference in ring structure.

    Ethyl (2R,4S)-4-hydroxy-2-cyclohexanecarboxylate: This compound has a cyclohexane ring, which affects its conformational flexibility and reactivity compared to the tetrahydropyran derivative.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl (2R,4S)-4-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

QTTRVQVEPJZWQD-NKWVEPMBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CCO1)O

Canonical SMILES

CCOC(=O)C1CC(CCO1)O

Origin of Product

United States

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